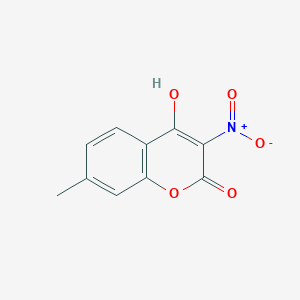
4-ヒドロキシ-7-メチル-3-ニトロクマリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin involves specific chemical reactions that enable the introduction of functional groups into the coumarin nucleus. Studies have demonstrated the synthesis of related compounds, highlighting methods such as nitration, which is crucial for introducing the nitro group, and the use of various catalytic processes to achieve the desired substitution patterns on the coumarin ring (Savel’ev, Afanas'eva, & Zagorevskii, 1978).
Molecular Structure Analysis
The molecular structure of 3-Nitro-4-hydroxycoumarin, a close relative of 4-Hydroxy-7-methyl-3-nitrocoumarin, has been characterized by X-ray diffraction analysis, revealing its crystallization in the orthorhombic crystal class. This analysis is fundamental to understanding the spatial arrangement of atoms within the compound and the presence of intramolecular hydrogen bonds, which significantly influence the compound's chemical behavior and reactivity (Naveen et al., 2006).
Chemical Reactions and Properties
4-Hydroxy-7-methyl-3-nitrocoumarin undergoes various chemical reactions, including Michael additions and cyclization reactions. These reactions are pivotal in extending the compound's chemical versatility and exploring its reactivity towards different chemical reagents. For instance, asymmetric Michael/cyclization tandem reactions have been reported, offering insights into the compound's behavior in synthetic organic chemistry (Mei et al., 2013).
Physical Properties Analysis
The physical properties of 4-Hydroxy-7-methyl-3-nitrocoumarin, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various research contexts. These properties are determined by the compound's molecular structure and intermolecular interactions. Detailed studies on related compounds provide a basis for understanding these properties, which are essential for practical applications and synthesis (Fujii, Mano, & Hirayama, 2006).
Chemical Properties Analysis
The chemical properties of 4-Hydroxy-7-methyl-3-nitrocoumarin, including its reactivity, stability under different conditions, and interactions with other chemical entities, are fundamental aspects of its chemistry. Studies on its synthesis, structure, and acid-base behavior highlight the compound's versatile chemical nature and its potential for further functionalization and application in various chemical reactions (Stanchev, Maichle‐Mössmer, & Manolov, 2007).
科学的研究の応用
医薬品化学
クマリン類は、4-ヒドロキシ-7-メチル-3-ニトロクマリンを含む、多面的な化学的および薬理学的可能性を有しており、医薬品化学における汎用性の高い天然誘導体として重要です . クマリン類のユニークな化学構造は、疎水性相互作用、πスタッキング、水素結合、および双極子-双極子相互作用を通じて、さまざまな標的に結合することを可能にします .
神経変性疾患
クマリン類のユニークな化学構造は、神経変性疾患の治療など、医薬品化学のさまざまな分野で有望な用途を示しています .
がん治療
クマリン類は、がん治療の分野で潜在的な可能性を示しています。 さまざまな標的に結合する能力は、新しいがん治療法の開発における有望な足場となっています .
抗炎症作用
クマリン類は、抗炎症作用があることが判明しており、炎症を特徴とする状態の治療に役立ちます .
抗酸化作用
4-ヒドロキシ-7-メチル-3-ニトロクマリンなどのクマリン類は、抗酸化作用があることが判明しています . これにより、フリーラジカルの中和が有益なさまざまな用途で役立ちます。
材料科学
π-拡張クマリン類は、4-ヒドロキシ-7-メチル-3-ニトロクマリンを含む、材料科学において幅広い用途があります。 これらは、光物理的特性を備えており、複雑な多環式構造の作成に役立ちます .
作用機序
Target of Action
Coumarin derivatives, to which 4-hydroxy-7-methyl-3-nitrocoumarin belongs, have been known to interact with various biological targets . For instance, some coumarin derivatives bind to actin and affect the structure of the cytoskeleton .
Mode of Action
It’s known that coumarin derivatives can exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology . Moreover, the bioactivity of 4-Hydroxy-3-nitrocoumarin showcases intramolecular charge transfer from the methyl group to the nitro group .
Biochemical Pathways
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . They are also involved in various biological and therapeutic properties .
Pharmacokinetics
It’s known that coumarin is a water-insoluble substance, but 4-hydroxy substitution confers weakly acidic properties to the molecule that makes it water soluble under slightly alkaline conditions .
Result of Action
It’s known that 4-hydroxy-3-nitrocoumarin is a coumarin derivative and its cytotoxic action against cultured human tumor and normal cells has been investigated .
Action Environment
It’s known that the synthesis of coumarin derivatives can be influenced by various factors, including the use of different lewis acids .
Safety and Hazards
将来の方向性
The synthesis of 7-hydroxy-4-substituted coumarins, including 4-Hydroxy-7-methyl-3-nitrocoumarin, has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Future research may focus on optimizing the synthesis conditions and exploring new applications .
生化学分析
Biochemical Properties
4-Hydroxy-7-methyl-3-nitrocoumarin, like other coumarin derivatives, plays a key role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the coumarin scaffold, which involves a conjugated system with excellent charge and electron transport properties .
Cellular Effects
In terms of cellular effects, 4-Hydroxy-7-methyl-3-nitrocoumarin has been observed to influence cell viability, proliferation, and adhesion of HepG2 cells . It has been shown to decrease Ki-67 gene expression, a marker associated with cell proliferation, while increasing the expression of MMP-9 and MMP-2 genes, which are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis and tissue remodeling .
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-7-methyl-3-nitrocoumarin is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The compound’s bioactivity is corroborated by the intramolecular charge transfer from the methyl group to the nitro group .
Temporal Effects in Laboratory Settings
It is known that coumarin-based dyes, such as 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), exhibit excellent photophysical properties and tolerate light three times longer than fluorescein .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 4-Hydroxy-7-methyl-3-nitrocoumarin in animal models are currently lacking, it is known that coumarin derivatives exhibit a range of effects at different dosages. For example, 7-hydroxycoumarin derivatives have been found to exhibit good biological activities, and many of these compounds have become commonly used in clinical medicine or are being studied in proprietary medicinal research .
Metabolic Pathways
Coumarins are known to play a key role in the biosynthesis in plants and metabolic pathways .
Transport and Distribution
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Subcellular Localization
Coumarins are known to play a key role in fluorescent labeling of biomolecules, which can provide insights into their subcellular localization .
特性
IUPAC Name |
4-hydroxy-7-methyl-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-5-2-3-6-7(4-5)16-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTRHRRGGQOSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)

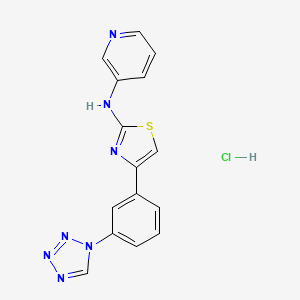
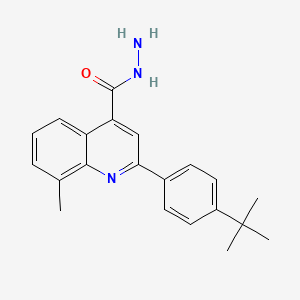
![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)
![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)
![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)
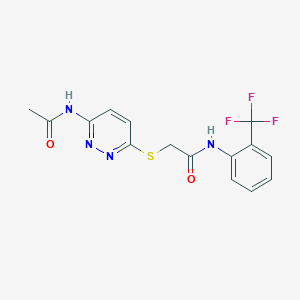
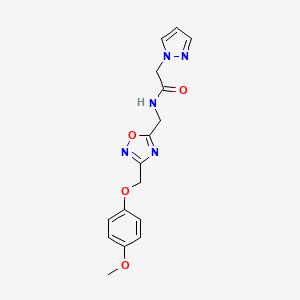
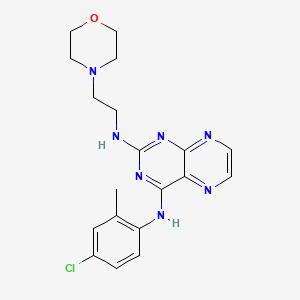
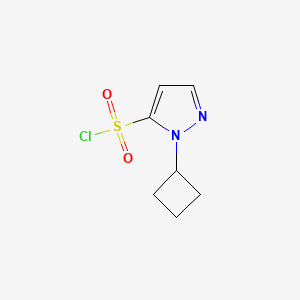
![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)